molecular formula C5H4BrNS B12958075 6-Bromopyridine-3-thiol

6-Bromopyridine-3-thiol

Cat. No.: B12958075
M. Wt: 190.06 g/mol
InChI Key: IITRNNAMIWGXFZ-UHFFFAOYSA-N
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Description

6-Bromopyridine-3-thiol is an organosulfur compound with the molecular formula C5H4BrNS It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a thiol group (-SH) and the hydrogen atom at the sixth position is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3-thiol typically involves the bromination of pyridine derivatives followed by thiolation. One common method is the bromination of 3-pyridinethiol using bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and the use of catalysts to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The thiolation step can be optimized for higher yields by employing advanced catalytic systems and continuous flow techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromopyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate signaling pathways and biochemical processes .

Comparison with Similar Compounds

  • 5-Bromopyridine-2-thiol
  • 3-Bromopyridine-2-thiol
  • 6-Bromopyridine-2-carbaldehyde

Comparison: 6-Bromopyridine-3-thiol is unique due to the specific positioning of the bromine and thiol groups, which confer distinct reactivity and binding properties compared to its isomers. For example, 5-Bromopyridine-2-thiol has the bromine and thiol groups at different positions, leading to variations in chemical behavior and applications .

Properties

IUPAC Name

6-bromopyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS/c6-5-2-1-4(8)3-7-5/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITRNNAMIWGXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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